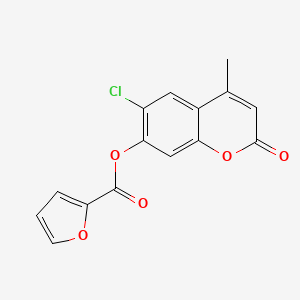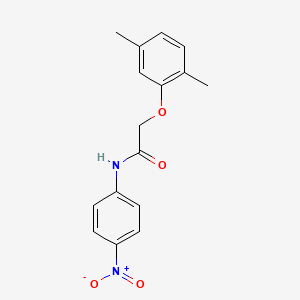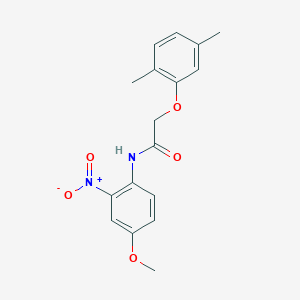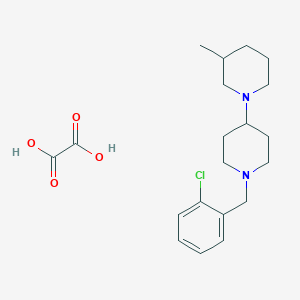![molecular formula C18H21ClN2O2S B3973737 4-CHLORO-N-[2-(PHENYLAMINO)CYCLOHEXYL]BENZENE-1-SULFONAMIDE](/img/structure/B3973737.png)
4-CHLORO-N-[2-(PHENYLAMINO)CYCLOHEXYL]BENZENE-1-SULFONAMIDE
Overview
Description
4-Chloro-N-[2-(phenylamino)cyclohexyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a cyclohexyl group bonded to a phenylamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(phenylamino)cyclohexyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(phenylamino)cyclohexylamine. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[2-(phenylamino)cyclohexyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and sulfonamide groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
Substitution: Depending on the nucleophile, products such as N-substituted sulfonamides or thiol-substituted derivatives are formed.
Oxidation: Oxidized products may include sulfonic acids or nitroso derivatives.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: The major products are sulfonic acids and amines.
Scientific Research Applications
4-Chloro-N-[2-(phenylamino)cyclohexyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
Biological Studies: The compound is used in research to understand the interactions between sulfonamides and biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(phenylamino)cyclohexyl]benzene-1-sulfonamide involves the inhibition of the enzyme dihydropteroate synthase. This enzyme is essential for the synthesis of folate in bacteria, which is necessary for DNA synthesis and cell division. By inhibiting this enzyme, the compound effectively prevents bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties, commonly used in combination with trimethoprim.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections and as a part of the treatment for toxoplasmosis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and other skin conditions.
Uniqueness
4-Chloro-N-[2-(phenylamino)cyclohexyl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its cyclohexyl group bonded to a phenylamino moiety provides a unique structural framework that can be exploited for various applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
N-(2-anilinocyclohexyl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c19-14-10-12-16(13-11-14)24(22,23)21-18-9-5-4-8-17(18)20-15-6-2-1-3-7-15/h1-3,6-7,10-13,17-18,20-21H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWVDSDPRTYJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-bromophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B3973657.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate](/img/structure/B3973661.png)


![1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3973694.png)
![N-(2-pyrazol-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3973713.png)


![1-[1-(Furan-2-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine;oxalic acid](/img/structure/B3973721.png)

![2-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide](/img/structure/B3973732.png)

![N-(2-{[2-(4-isobutylphenyl)propanoyl]amino}ethyl)-2-oxo-3-piperidinecarboxamide](/img/structure/B3973752.png)
![N-ethyl-3-{[(2-oxo-1,3-oxazolidin-3-yl)acetyl]amino}-N-phenylbenzamide](/img/structure/B3973772.png)
